molecular formula C15H30O9 B1676796 m-PEG7-CH2COOH CAS No. 75427-75-7

m-PEG7-CH2COOH

Cat. No. B1676796
CAS RN: 75427-75-7
M. Wt: 354.39 g/mol
InChI Key: AWSXISOALMMMQQ-UHFFFAOYSA-N
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Description

M-PEG7-CH2COOH is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

M-PEG7-CH2COOH is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The chemical formula of m-PEG7-CH2COOH is C15H30O9 . Its exact mass is 354.19 and its molecular weight is 354.400 .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG7-CH2COOH is 412.00 . It appears as a solid-liquid mixture and is colorless to light yellow .

Safety And Hazards

When handling m-PEG7-CH2COOH, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

M-PEG7-CH2COOH is a promising compound in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs . Its use in these areas could lead to the development of more effective therapeutics.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSXISOALMMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17,20-Heptaoxadocosan-22-oic acid

Synthesis routes and methods

Procedure details

The product of step (a) (4.54 g) was dissolved in an aqueous sodium hydroxide solution (0.1M) (45 ml) and the reaction was stirred at room temperature for 20 hours. The reaction mixture was acidified to pH 2 by the addition of hydrochloric acid (2M), then this was diluted with brine (300 ml) and extracted with dichloromethane (3×300 ml). The combined organic layers were dried and the solvent removed in vacuo to give the title compound as a yellow oil (3.75 g).
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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